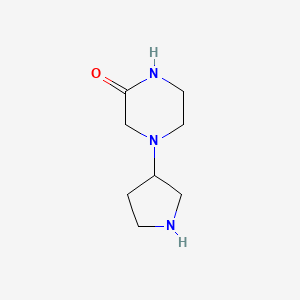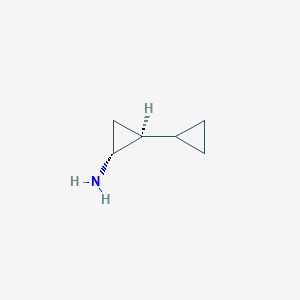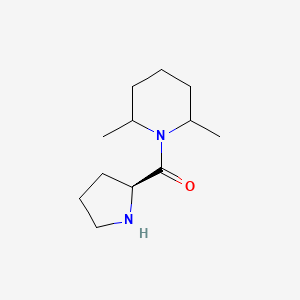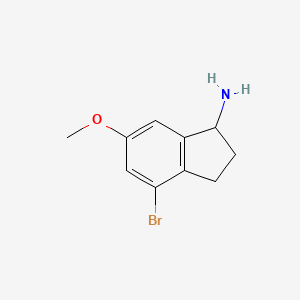
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a thioether linkage to a piperidine moiety at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a suitable thiol reagent under basic conditions.
Attachment of Piperidine Moiety: The final step involves the nucleophilic substitution of the thioether with a piperidine derivative, typically under mild heating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine can undergo various chemical reactions, including:
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems, including their binding affinities and mechanisms of action.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but lacks the piperidine moiety.
2-(Piperidin-2-yl)ethylthiopyrimidine: Similar structure but lacks the dimethyl groups at positions 4 and 6.
Uniqueness
4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine is unique due to the combination of the dimethyl groups, thioether linkage, and piperidine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N3S |
|---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
4,6-dimethyl-2-(2-piperidin-2-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C13H21N3S/c1-10-9-11(2)16-13(15-10)17-8-6-12-5-3-4-7-14-12/h9,12,14H,3-8H2,1-2H3 |
InChI Key |
FXRXONZTVAQEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC2CCCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
![3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13339457.png)

![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)

![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)






![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)

